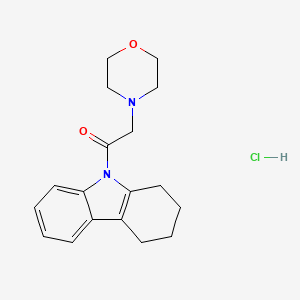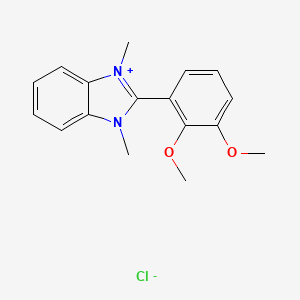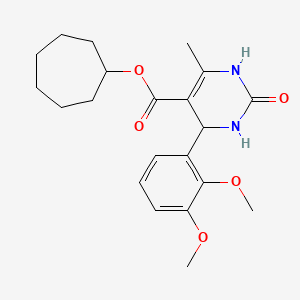![molecular formula C36H24Br2N4O2 B4956922 N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide), commonly known as PDPB, is a synthetic compound that has attracted attention from the scientific community due to its potential as a pharmaceutical agent. PDPB belongs to the class of pyrimidine-based compounds and is synthesized by a multi-step process.
Mechanism of Action
The mechanism of action of PDPB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. PDPB has also been shown to activate certain signaling pathways that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDPB has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. PDPB has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using PDPB in lab experiments is its potential as a pharmaceutical agent. PDPB has shown promise as an anti-cancer agent and has other potential therapeutic applications. However, one of the limitations of using PDPB is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on PDPB. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another area of research could be to develop more efficient synthesis methods for PDPB to make it more accessible for pharmaceutical applications. Additionally, further studies could be conducted to fully understand the mechanism of action of PDPB and its effects on different signaling pathways.
In conclusion, PDPB is a synthetic compound that has potential as a pharmaceutical agent due to its anti-cancer, anti-inflammatory, and anti-oxidant properties. While its complex synthesis process may be a limitation, further research on PDPB could lead to the development of new therapeutic agents for a range of diseases.
Synthesis Methods
The synthesis of PDPB involves a multi-step process that includes the synthesis of key intermediates and their subsequent coupling. The first step involves the synthesis of 4-bromoaniline, which is then reacted with 4-bromo-1,2-phenylenediamine to form a key intermediate. This intermediate is then coupled with 6-phenyl-2,4-pyrimidinediamine to form PDPB.
Scientific Research Applications
PDPB has been the subject of several scientific studies due to its potential as a pharmaceutical agent. One of the main areas of research has been its use as an anti-cancer agent. Studies have shown that PDPB can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. PDPB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of diseases.
properties
IUPAC Name |
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br2N4O2/c37-28-14-6-26(7-15-28)35(43)39-30-18-10-24(11-19-30)33-22-32(23-4-2-1-3-5-23)41-34(42-33)25-12-20-31(21-13-25)40-36(44)27-8-16-29(38)17-9-27/h1-22H,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNTRDZTZHMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4956847.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)
![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)

![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)



![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)